molecular formula C20H22F2N2S2 B12201132 4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide

4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide

Cat. No.: B12201132
M. Wt: 392.5 g/mol
InChI Key: XKTVFWBNKMWZGZ-UHFFFAOYSA-N
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Description

4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide is a synthetic organic compound with the molecular formula C20H22F2N2S2 and a molecular weight of 392.5289 . This compound is characterized by the presence of a piperidine ring, a benzyl group, and a difluoromethylsulfanyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the incorporation of the difluoromethylsulfanyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring and the benzyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions like Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity, while the piperidine ring and benzyl group contribute to its overall stability and functionality. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide is unique due to the combination of its structural elements, including the piperidine ring, benzyl group, and difluoromethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H22F2N2S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-benzyl-N-[4-(difluoromethylsulfanyl)phenyl]piperidine-1-carbothioamide

InChI

InChI=1S/C20H22F2N2S2/c21-19(22)26-18-8-6-17(7-9-18)23-20(25)24-12-10-16(11-13-24)14-15-4-2-1-3-5-15/h1-9,16,19H,10-14H2,(H,23,25)

InChI Key

XKTVFWBNKMWZGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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